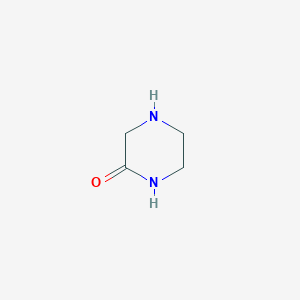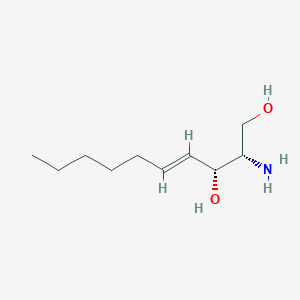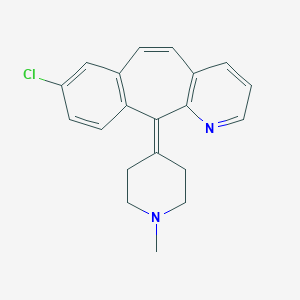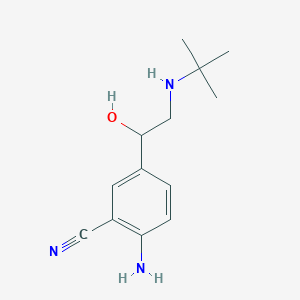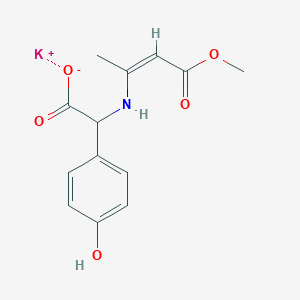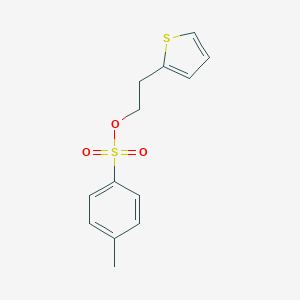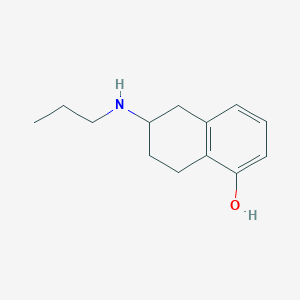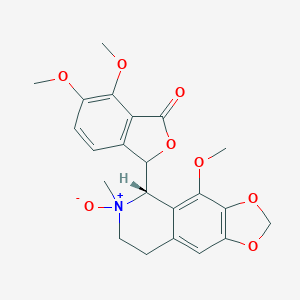
l-alpha-Narcotine N-oxide
Overview
Description
L-alpha-Narcotine N-oxide is a chemical compound derived from narcotine, an alkaloid found in the opium poppy. It is known for its unique chemical structure and properties, which make it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
l-alpha-Narcotine N-oxide, also known as Noscapine, primarily targets the sigma non-opioid intracellular receptor 1 . This receptor plays a crucial role in the regulation of ion channels and the modulation of dopamine neurotransmission .
Mode of Action
Noscapine’s antitussive effects appear to be primarily mediated by its sigma receptor agonist activity . Experimental evidence in rats suggests that pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of noscapine .
Biochemical Pathways
It is known that noscapine can reduce nitric oxide (no) levels, which are involved in the growth of many cancers
Pharmacokinetics
It is known that the drug is metabolized primarily by the liver enzymes cyp2a6, glucuronosyltransferase (ugt), and flavin-containing monooxygenase (fmo) . These enzymes influence the bioavailability of Noscapine, and their activity can be affected by various factors including diet, age, sex, use of estrogen-containing hormone preparations, pregnancy, disease, other medications, and smoking itself .
Result of Action
The primary result of Noscapine’s action is its antitussive (cough-suppressing) effects . It has also been investigated for use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma . The exact molecular and cellular effects of Noscapine’s action are still under investigation.
Action Environment
The action, efficacy, and stability of Noscapine can be influenced by various environmental factors. For example, the metabolic activity of Noscapine can be regulated under different physiological conditions, which could affect its bioavailability and resulting pharmacology
Preparation Methods
L-alpha-Narcotine N-oxide can be synthesized through the oxidation of narcotine. One common method involves treating narcotine with hydrogen peroxide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the N-oxide derivative. Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
L-alpha-Narcotine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different products.
Reduction: It can be reduced back to narcotine using suitable reducing agents.
Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-alpha-Narcotine N-oxide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Researchers study its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its effects on neurological disorders.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
L-alpha-Narcotine N-oxide is similar to other N-oxide derivatives of alkaloids, such as noscapine N-oxide. it is unique in its specific structure and properties, which influence its reactivity and biological activity. Similar compounds include:
Noscapine N-oxide: Another N-oxide derivative with similar chemical properties but different biological effects.
Nornicotine N-oxide: A related compound with distinct pharmacological properties.
This compound stands out due to its specific applications and the unique effects it exerts in various scientific contexts.
Properties
IUPAC Name |
6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO8/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGDOEGDRDVXPX-VVESCEMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C(=C2[C@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969496 | |
| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54383-36-7 | |
| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, N-oxide, (S-(R*,S*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


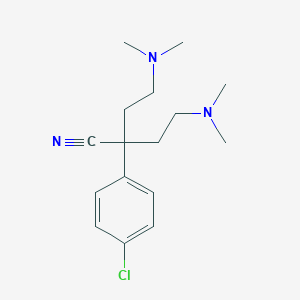
![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
